3-(2-Amino-1-hydroxypropyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-Amino-1-hydroxypropyl)phenol involves various strategies, including the formation of Co(III) and Cu(II) complexes with novel alcohol and phenol-containing polyamine ligands. These complexes have been synthesized and characterized, revealing mononuclear structures with significant coordination geometries influenced by the central metal atoms and counteranions, demonstrating the compound's versatility in forming supramolecular structures (Xie et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds showcases a range of coordination geometries and supramolecular assemblies. For instance, the Co(III) and Cu(II) complexes exhibit distorted octahedral and similar coordination geometries, respectively. These findings indicate the complex's ability to form diverse structural arrangements, underscoring the influence of ligand donor sets, metal atoms, and counteranions on the overall structure (Xie et al., 2005).
Chemical Reactions and Properties
The reactivity and chemical properties of 3-(2-Amino-1-hydroxypropyl)phenol derivatives have been explored through various reactions, including the synthesis of triorganotin(IV) complexes. These reactions are characterized by specific coordination geometries and hydrogen bonding, highlighting the compound's chemical versatility and the potential for forming polymeric structures. This reflects the compound's capacity for engaging in diverse chemical reactions, further enhancing its applicability in various domains (Baul et al., 2002).
Physical Properties Analysis
The physical properties of 3-(2-Amino-1-hydroxypropyl)phenol and its derivatives are influenced by their molecular structure. For example, the synthesis and characterization of poly(2- and 3-aminophenol) materials have shed light on their thermal stability and electrical conductivity. These properties are critical for understanding the compound's behavior under different conditions and its suitability for various applications (Rivas et al., 2002).
Chemical Properties Analysis
The chemical properties of 3-(2-Amino-1-hydroxypropyl)phenol derivatives, such as reactivity towards different substrates and the ability to form complex structures with metals, underscore the compound's chemical versatility. Investigations into the synthesis and properties of related compounds have highlighted their potential in creating materials with desirable chemical and physical characteristics, such as enhanced thermal stability and electrical conductivity (Rivas et al., 2002).
Scientific Research Applications
Supramolecular Structures
The novel alcohol and phenol containing polyamine ligand H2L, which includes 3-(2-Amino-1-hydroxypropyl)phenol, and its complexes with Co(III) and Cu(II) exhibit unique supramolecular structures. These structures are influenced by the donor sets of the ligands, the central metal atoms, and the counteranions. The Co(III) complex shows a distorted octahedral geometry, while the Cu(II) complex has similar geometry with weak coordination by Cl- and a protonated phenolic O atom. These complexes form one-dimensional and two-dimensional structures via multiple hydrogen bonds, showcasing the potential of 3-(2-Amino-1-hydroxypropyl)phenol in developing complex molecular architectures (Xie et al., 2005).
Anion Recognition and Hydrogen Bonding
The compound has shown capabilities in anion recognition and hydrogen bonding, particularly with fluoride. The phenolic hydroxyl group and the amino hydrogen of this compound can engage in head-to-tail intermolecular hydrogen bonding with fluoride. This behavior is crucial for understanding its role in selective recognition and binding of specific anions (Ashokkumar et al., 2011).
Synthesis of Bulky Alkylaminophenol Chelates
3-(2-Amino-1-hydroxypropyl)phenol contributes to the synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, which are used for the coordination of transition metals. The synthesis involves a Mannich reaction and offers high selectivity, demonstrating its utility in creating complex N,O-ligands for potential applications in coordination chemistry and bioactivation (Olesiejuk et al., 2018).
Hydroxylation of Phenol Over Functionalized Catalysts
This compound is also involved in the hydroxylation of phenol, showcasing its utility in catalytic applications. The chemical modification with Fe-containing samples leads to an improved conversion of phenol, indicating the potential of 3-(2-Amino-1-hydroxypropyl)phenol in enhancing catalytic reactions (Lee et al., 2001).
Antioxidant and Antibacterial Applications
3-(2-Amino-1-hydroxypropyl)phenol is involved in the synthesis of Schiff bases that exhibit significant antioxidant and antibacterial activities. This demonstrates its potential in the development of biologically active compounds with therapeutic applications (Aslam et al., 2016).
Coordination with Metal Ions
Studies on the coordination of this compound with biologically important trivalent metal ions like Al(III) and Fe(III) highlight its relevance in understanding metal-ligand interactions. These interactions involve the COOH and NH2 functional groups of the ligands, important for pharmaceutical and biochemical applications (Aiello et al., 2018).
Antifungal Activity
In plant pathology, derivatives of this compound, like 2-(2-hydroxypropyl) phenol and 2-(3-hydroxypropyl) phenol, have been synthesized and shown to inhibit the growth of several plant pathogens, indicating its potential in developing new antifungal agents (Qu et al., 2017).
Future Directions
While there isn’t specific information on the future directions of “3-(2-Amino-1-hydroxypropyl)phenol”, it’s worth noting that similar compounds are used in various applications. For instance, Metaraminol is used for the treatment and prevention of hypotension due to hemorrhage, spinal anesthesia, and shock associated with brain damage .
properties
IUPAC Name |
3-(2-amino-1-hydroxypropyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858992 | |
Record name | m-Hydroxynorephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-1-hydroxypropyl)phenol | |
CAS RN |
7619-17-2 | |
Record name | α-(1-Aminoethyl)-3-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7619-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Hydroxynorephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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